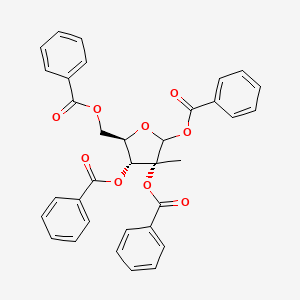
4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride
Overview
Description
4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
The synthesis of pyridinium salts often involves various synthetic routes . For instance, a one-step cyclization reaction was used to synthesize a square-shaped cyclic tetramer consisting of 4-methylenepyridinium units .Molecular Structure Analysis
Pyridinium salts, including 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride, are known for their highly symmetric, strained structure and electron-deficient cavity . They are quadruply positively charged and water-soluble .Chemical Reactions Analysis
Pyridinium salts are known for their reactivity . For example, an efficient oxidation of tetrahydropyranyl ethers to their carbonyl compounds using 4-(dimethylamino)pyridinium and 2,2′-bipyridinium chlorochromates has been described .Scientific Research Applications
Pyridinium Salts in Synthetic Routes
Pyridinium salts, including “4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride”, are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics, including their use in synthetic routes .
Pyridinium Ionic Liquids
Pyridinium salts are important in the creation of pyridinium ionic liquids . These ionic liquids have a variety of applications, including use as solvents and in chemical synthesis .
Pyridinium Ylides
Pyridinium salts are also used to create pyridinium ylides . These ylides are useful in a variety of chemical reactions, including cycloaddition reactions .
Anti-Microbial Applications
Pyridinium salts have shown potential in anti-microbial applications . They can inhibit the growth of certain types of bacteria, making them potentially useful in the development of new antibiotics .
Anti-Cancer Applications
Research has also highlighted the potential use of pyridinium salts in anti-cancer applications . They may inhibit the growth of certain types of cancer cells .
Anti-Malarial Applications
Pyridinium salts, including “4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride”, have shown potential in anti-malarial applications . They may inhibit the growth of the parasite that causes malaria .
Applications in Materials Science
Pyridinium salts have applications in materials science . They can be used in the creation of new materials with unique properties .
Biological Issues Related to Gene Delivery
Finally, pyridinium salts have been studied for their potential applications in addressing biological issues related to gene delivery . They may be useful in the development of new methods for delivering genes into cells .
Future Directions
Pyridinium salts have been highlighted for their importance in various fields, including as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . These areas could represent future directions for research involving 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride.
properties
IUPAC Name |
N,N-dimethyl-1-tritylpyridin-1-ium-4-amine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N2.ClH/c1-27(2)25-18-20-28(21-19-25)26(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24;/h3-21H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZHJIVCTBHAJE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449030 | |
| Record name | 4-(Dimethylamino)-1-(triphenylmethyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78646-25-0 | |
| Record name | 4-(Dimethylamino)-1-(triphenylmethyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride (contains 5% Dichloromethane at maximum) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1589129.png)
![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-](/img/structure/B1589134.png)
![Ethyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1589138.png)






